molecular formula C15H13NO3 B5859248 (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone

(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone

Cat. No. B5859248
M. Wt: 255.27 g/mol
InChI Key: ZOQMJNOFVRAQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone, also known as MNMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNMM is an organic compound with the molecular formula C15H13NO3 and a molar mass of 259.27 g/mol.

Mechanism of Action

The mechanism of action of (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential proteins involved in the regulation of the cell cycle. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. This compound has also been shown to have anti-inflammatory properties by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. This compound has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. This compound is also readily available and relatively inexpensive. However, this compound has some limitations for lab experiments, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for the research on (4-methyl-3-nitrophenyl)(4-methylphenyl)methanone, including its potential applications in drug discovery, organic synthesis, and material science. This compound has shown potential as a lead compound for the development of novel anti-cancer drugs. This compound can also be used as a building block for the synthesis of various organic compounds. This compound has also shown potential applications in material science, including the development of OLEDs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone can be synthesized using various methods, including the Knoevenagel condensation reaction and the Friedel-Crafts acylation reaction. The Knoevenagel condensation reaction involves the reaction of 4-methyl-3-nitrobenzaldehyde and 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base catalyst. On the other hand, the Friedel-Crafts acylation reaction involves the reaction of 4-methyl-3-nitrobenzoyl chloride and 4-methylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst.

Scientific Research Applications

(4-methyl-3-nitrophenyl)(4-methylphenyl)methanone has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. In organic synthesis, this compound has been used as a building block for the synthesis of various organic compounds. This compound has also been investigated for its potential applications in material science, including the development of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

(4-methyl-3-nitrophenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-3-6-12(7-4-10)15(17)13-8-5-11(2)14(9-13)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQMJNOFVRAQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.